molecular formula C6H4I2 B128391 1,4-Diiodobenzene CAS No. 624-38-4

1,4-Diiodobenzene

Cat. No.: B128391
CAS No.: 624-38-4
M. Wt: 329.9 g/mol
InChI Key: LFMWZTSOMGDDJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Diiodobenzene, also known as para-diiodobenzene, is an aromatic compound with the molecular formula C6H4I2. It consists of a benzene ring substituted with two iodine atoms at the para positions. This compound is a white to pale yellow crystalline solid and is primarily used in organic synthesis and various chemical reactions.

Scientific Research Applications

1,4-Diiodobenzene has several applications in scientific research, including:

    Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: It is employed in the preparation of polymers and advanced materials, such as liquid crystal display chemicals.

    Medicinal Chemistry: It serves as a precursor in the synthesis of biologically active molecules, including bradykinin receptor antagonists.

    Chemical Research: It is used in studies involving photodissociation dynamics and other spectroscopic analyses.

Safety and Hazards

1,4-Diiodobenzene causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, and spray . Contact with skin and eyes should be avoided and personal protective equipment should be used .

Future Directions

1,4-Diiodobenzene was used in the total synthesis of martinellic acid, a naturally occurring bradykinin receptor antagonist . It was also used in the preparation of 1,4-bis (p - R -phenylethynyl)benzenes via Pd 11 /Cu 1 catalyzed cross-coupling reaction . These applications suggest potential future directions for the use of this compound in chemical synthesis and research.

Relevant Papers

The photodissociation dynamics of this compound was investigated using ultrafast time-resolved photoelectron spectroscopy . Another paper discussed the use of sterically crowded this compound as a precursor to difunctional hypervalent iodine compounds .

Mechanism of Action

Target of Action

1,4-Diiodobenzene is primarily used in organic synthesis . It is a precursor in the preparation of martinellic acid and 1,4-bis(p-R-phenylethynyl)benzenes . The primary targets of this compound are the organic compounds that it helps synthesize.

Mode of Action

The mode of action of this compound involves its use in the Suzuki reaction . It participates in Pd 11 /Cu 1 catalyzed cross-coupling reactions . In these reactions, this compound interacts with its targets to form new compounds.

Biochemical Pathways

This compound is involved in the biochemical pathways of organic synthesis. It is used in the total synthesis of martinellic acid, a naturally occurring bradykinin receptor antagonist . It also participates in the preparation of 1,4-diiodo-2,5-didodecylbenzene, a starting reagent for the synthesis of oligo(1,4-phenylene ethynylene)s .

Pharmacokinetics

It is known that this compound is soluble in ether and ethanol, but insoluble in water . This suggests that its bioavailability may be influenced by these solubility properties.

Result of Action

The result of this compound’s action is the formation of new organic compounds. For example, it is used in the synthesis of martinellic acid and 1,4-bis(p-R-phenylethynyl)benzenes . These compounds can have various applications, such as in the development of pharmaceuticals or materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Diiodobenzene can be synthesized through several methods. One common method involves the iodination of benzene derivatives. For example, this compound can be prepared by the iodination of 1,4-dibromobenzene using iodine and a suitable catalyst such as copper(I) iodide. The reaction typically occurs under reflux conditions in the presence of a solvent like acetonitrile.

Industrial Production Methods: In industrial settings, this compound is produced through similar iodination reactions but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. Industrial production may also involve purification steps such as recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1,4-Diiodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Palladium-Catalyzed Reactions: Reagents like palladium(II) acetate and triphenylphosphine are often used in cross-coupling reactions involving this compound.

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atoms with other functional groups.

Major Products Formed:

    Suzuki Reaction: The reaction of this compound with phenylboronic acid yields biphenyl derivatives.

    Nucleophilic Substitution: The reaction with sodium azide produces 1,4-diazidobenzene.

Comparison with Similar Compounds

    1,2-Diiodobenzene: An isomer with iodine atoms at the ortho positions.

    1,3-Diiodobenzene: An isomer with iodine atoms at the meta positions.

    1,4-Dibromobenzene: A compound with bromine atoms instead of iodine at the para positions.

Uniqueness: 1,4-Diiodobenzene is unique due to the presence of iodine atoms, which are larger and more polarizable than bromine or chlorine atoms. This makes this compound more reactive in certain types of chemical reactions, such as cross-coupling reactions. The para substitution pattern also provides distinct electronic and steric properties compared to its ortho and meta isomers.

Properties

IUPAC Name

1,4-diiodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4I2/c7-5-1-2-6(8)4-3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMWZTSOMGDDJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022092
Record name 1,4-Diiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name 1,4-Diiodobenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19276
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.00593 [mmHg]
Record name 1,4-Diiodobenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19276
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

624-38-4
Record name 1,4-Diiodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=624-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Diiodobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-DIIODOBENZENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6297
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1,4-diiodo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Diiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-diiodobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.857
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-DIIODOBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9XCF83VAV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Diiodobenzene
Reactant of Route 2
Reactant of Route 2
1,4-Diiodobenzene
Reactant of Route 3
1,4-Diiodobenzene
Reactant of Route 4
Reactant of Route 4
1,4-Diiodobenzene
Reactant of Route 5
Reactant of Route 5
1,4-Diiodobenzene
Reactant of Route 6
1,4-Diiodobenzene
Customer
Q & A

Q1: What is the molecular formula and weight of 1,4-Diiodobenzene?

A1: this compound has the molecular formula C6H4I2 and a molecular weight of 329.92 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic methods. 1H NMR spectroscopy reveals the characteristic peaks for the aromatic protons. 13C NMR spectroscopy provides information about the carbon atoms within the molecule. Additionally, techniques like IR spectroscopy, Raman spectroscopy, and mass spectrometry can be employed to further analyze its structural features.

Q3: How does the solubility of this compound vary in different solvents?

A3: this compound exhibits varying solubility in different solvents. It shows good solubility in organic solvents like tetrahydrofuran (THF), dichloromethane (CH2Cl2), chloroform (CHCl3), toluene, and dimethylformamide (DMF) but limited solubility in water. []

Q4: What type of reactions can this compound participate in as a substrate?

A5: this compound is commonly employed as a substrate in various palladium-catalyzed coupling reactions, such as the Sonogashira coupling. [, , , ] These reactions allow for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules and polymers.

Q5: Can you elaborate on the use of this compound in Sonogashira coupling reactions?

A6: In the presence of a palladium catalyst, copper(I) iodide, and a base, this compound can react with terminal alkynes to form di-substituted alkynes. This reaction is particularly useful for constructing conjugated polymers, such as poly(p-phenylene ethynylene)s (PPEs). [, ]

Q6: How does the structure of this compound contribute to its reactivity in these coupling reactions?

A7: The two iodine atoms in this compound serve as good leaving groups in palladium-catalyzed coupling reactions. The para-substitution pattern also influences the reactivity and properties of the resulting products. For example, it contributes to the formation of linear polymers with extended conjugation. [, ]

Q7: Have computational studies been conducted on this compound?

A8: Yes, computational studies using methods like density functional theory (DFT) have been conducted to investigate the electronic structure and charge-transport properties of this compound. [, , ] These studies provide insights into its potential applications in organic electronics.

Q8: Can this compound act as a halogen bond donor?

A10: Yes, the iodine atoms in this compound can act as halogen bond donors. [, , ] Halogen bonding is a non-covalent interaction that arises from the anisotropic distribution of electron density around halogen atoms, resulting in a region of positive electrostatic potential (the σ-hole). This σ-hole can interact favorably with electron-rich sites, such as Lewis bases.

Q9: Are there any specific examples of this compound participating in halogen bonding?

A11: this compound has been shown to form co-crystals with various halogen bond acceptors, including 1,4-dinitrobenzene, 7,7,8,8-tetracyanoquinodimethane (TCNQ), and trans-bis(thiocyanato-κN)tetrakis(4-vinylpyridine-κN)nickel(II). [, ] These interactions highlight the potential of this compound in crystal engineering and supramolecular chemistry.

Q10: How can the strength of halogen bonds involving this compound be characterized?

A12: The strength of halogen bonds can be experimentally characterized using various techniques, including single-crystal X-ray diffraction (SCXRD), solid-state NMR (SSNMR) spectroscopy, infrared (IR) spectroscopy, and Raman spectroscopy. [, ] Computational methods, such as DFT calculations, can also be used to estimate the strength of halogen bonds.

Q11: How is this compound employed in materials science?

A13: this compound serves as a building block for constructing various functional materials. [, , , ] For instance, it's used to create microporous organic networks (MONs) through Sonogashira coupling with specific building blocks. These MONs have potential applications in gas adsorption, sensing, and catalysis.

Q12: Can you provide more details about the application of this compound in creating porous materials for specific applications?

A14: Researchers have synthesized hollow and microporous Zn–porphyrin networks (HMZnP) using this compound and tetrakis(4-ethynylphenyl)porphyrin. [] These HMZnPs were incorporated into quartz crystal microbalance (QCM) devices for ammonia sensing, demonstrating the potential of this compound-derived materials in sensor technologies.

Q13: Are there other examples of this compound-based materials for catalytic applications?

A15: Yes, magnetically separable microporous Fe–porphyrin networks have been synthesized using this compound for catalytic carbene insertion reactions. [] This highlights the potential of this compound-derived materials in developing efficient and recyclable catalysts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.